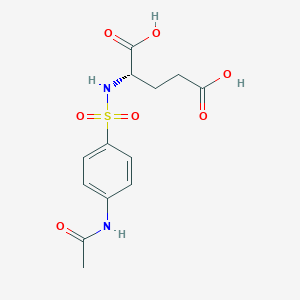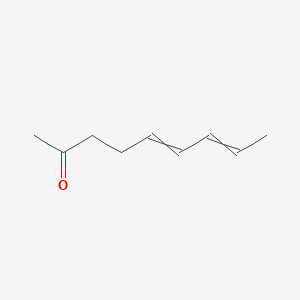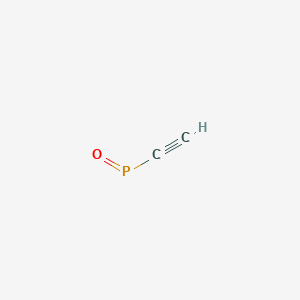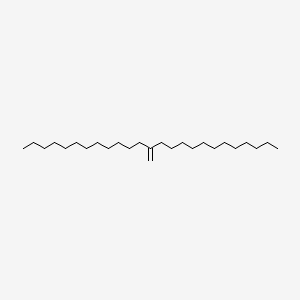
13-Methylidenepentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methylidenepentacosane is a chemical compound with the molecular formula C26H52 It is a type of hydrocarbon, specifically an alkane, characterized by the presence of a methylidene group attached to the 13th carbon of a pentacosane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenepentacosane typically involves the alkylation of a suitable precursor. One common method is the reaction of a long-chain alkyl halide with a methylidene donor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the methylidene group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 13-Methylidenepentacosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
13-Methylidenepentacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Research into its biological activity and potential as a biomarker for certain biological processes.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 13-Methylidenepentacosane involves its interaction with molecular targets through its hydrophobic alkane chain and reactive methylidene group. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with cell membranes or specific enzymes, influencing cellular processes.
類似化合物との比較
Pentacosane: A straight-chain alkane with the same carbon length but without the methylidene group.
13-Methylpentacosane: Similar structure but with a methyl group instead of a methylidene group.
Uniqueness: 13-Methylidenepentacosane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows it to participate in specific reactions that other similar compounds may not undergo as readily.
特性
CAS番号 |
62748-34-9 |
|---|---|
分子式 |
C26H52 |
分子量 |
364.7 g/mol |
IUPAC名 |
13-methylidenepentacosane |
InChI |
InChI=1S/C26H52/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h3-25H2,1-2H3 |
InChIキー |
DKUNTYRNKINWIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


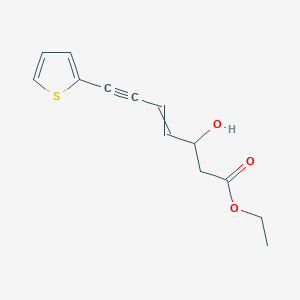
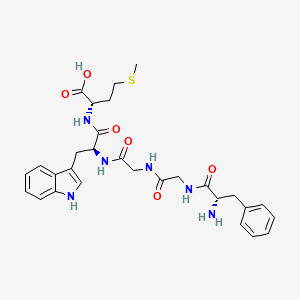
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

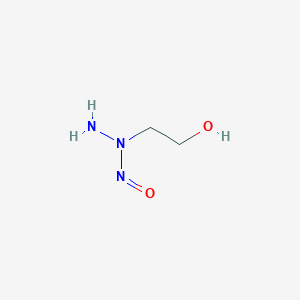
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
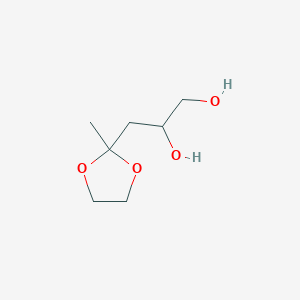
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

